molecular formula C8H6FN3O B2802564 6-Fluoro-1h-benzimidazole-4-carboxamide CAS No. 1804058-82-9

6-Fluoro-1h-benzimidazole-4-carboxamide

Número de catálogo: B2802564
Número CAS: 1804058-82-9
Peso molecular: 179.154
Clave InChI: IIZAOVDGJWFBPA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Fluoro-1h-benzimidazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.

Aplicaciones Científicas De Investigación

PARP Inhibition and Cancer Treatment

6-Fluoro-1h-benzimidazole-4-carboxamide derivatives have been explored for their potential in inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition can be instrumental in cancer treatment, particularly in enhancing the efficacy of chemotherapy. For instance, (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide, a derivative, has demonstrated significant potency against the PARP-1 enzyme and shown promise in preclinical models of cancer, such as melanoma and breast cancer xenografts (Penning et al., 2010). Furthermore, resistance-modifying agents in the 2-aryl-1H-benzimidazole-4-carboxamide class have been developed as PARP inhibitors, offering potential in potentiating radiotherapy and chemotherapy for cancer treatment (White et al., 2000).

Antimicrobial Applications

The antimicrobial efficacy of novel this compound derivatives has been evaluated, with certain compounds displaying significant inhibitory activity against a range of pathogenic strains. These findings suggest the potential for these compounds as new classes of antimicrobial agents (Priya et al., 2005).

Antituberculosis Properties

Structural characterization and evaluation of benzimidazole analogues of antituberculosis drugs, such as TBA-7371, have indicated antimycobacterial activity. For example, a benzimidazole analogue demonstrated in vitro activity against Mycobacterium smegmatis, highlighting its potential in tuberculosis treatment (Richter et al., 2022).

Antiviral Research

This compound and its derivatives have been explored in antiviral drug discovery. They are part of a broader investigation into novel compounds for treating viral infections, including hemorrhagic fever and dengue fever (De Clercq, 2009).

NMDA Receptor Antagonism

Benzimidazole-2-carboxamide derivatives have been identified as NR2B selective NMDA receptor antagonists. These compounds have potential therapeutic applications in pain management (Borza et al., 2006).

Propiedades

IUPAC Name

6-fluoro-1H-benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-4-1-5(8(10)13)7-6(2-4)11-3-12-7/h1-3H,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZAOVDGJWFBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(=O)N)N=CN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804058-82-9
Record name 6-fluoro-1H-1,3-benzodiazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.